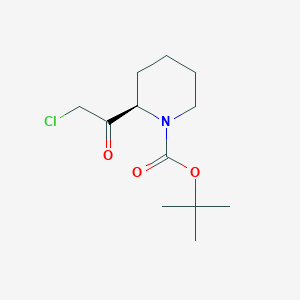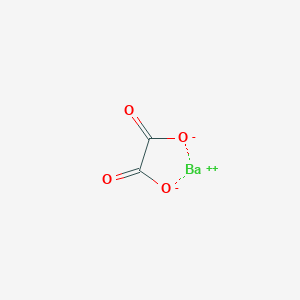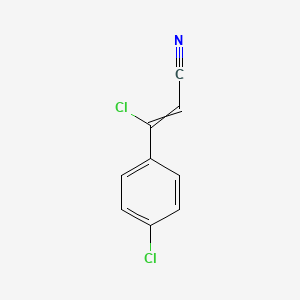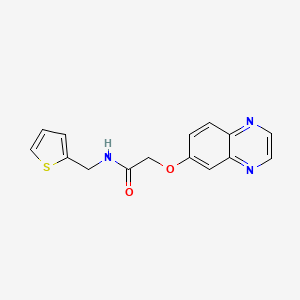
8-Chloro-2-hydrazinylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-2-hydrazinylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal, bioorganic, and industrial chemistry. The presence of a chlorine atom and a hydrazinyl group in the quinoline structure enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Chloro-2-hydrazinylquinoline can be synthesized through the reaction of 4,7-dichloroquinoline with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of the chlorine atom at the 2-position with a hydrazinyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-2-hydrazinylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The hydrazinyl group can participate in nucleophilic substitution reactions, forming hydrazone derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Hydrazine Hydrate: Used for the initial synthesis of this compound.
Aldehydes/Ketones: React with the hydrazinyl group to form hydrazones.
Solvents: Common solvents include ethanol, methanol, and dimethylformamide (DMF).
Major Products Formed:
Hydrazones: Formed through condensation reactions with aldehydes or ketones.
Substituted Quinoline Derivatives: Result from further substitution reactions involving the hydrazinyl group.
Wissenschaftliche Forschungsanwendungen
8-Chloro-2-hydrazinylquinoline has a broad spectrum of applications in scientific research:
Medicinal Chemistry: It is used as a precursor for synthesizing various bioactive compounds with antibacterial, anticancer, antitubercular, antifungal, anti-inflammatory, antimalarial, and antimicrobial activities.
Bioorganic Chemistry: The compound’s reactivity makes it valuable for designing and synthesizing novel organic molecules with potential biological activities.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-chloro-2-hydrazinylquinoline involves its interaction with molecular targets and pathways in biological systems. The hydrazinyl group can form covalent bonds with various biomolecules, leading to the inhibition of key enzymes or disruption of cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity, as it can interfere with metal-dependent enzymes and pathways .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-4-hydrazinylquinoline: Similar in structure but with the hydrazinyl group at the 4-position.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a hydrazinyl group at the 8-position.
Chloroquine: A well-known antimalarial drug with a similar quinoline backbone.
Uniqueness: 8-Chloro-2-hydrazinylquinoline is unique due to the specific positioning of the chlorine and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrazones and chelate metal ions distinguishes it from other quinoline derivatives .
Eigenschaften
Molekularformel |
C9H8ClN3 |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
(8-chloroquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-2-6-4-5-8(13-11)12-9(6)7/h1-5H,11H2,(H,12,13) |
InChI-Schlüssel |
ZKQMESPMTISMAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide]](/img/structure/B12448111.png)
![2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide](/img/structure/B12448118.png)




![4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride](/img/structure/B12448146.png)

![5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12448170.png)

![4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12448178.png)

![N-{1-oxo-1-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B12448198.png)

